REACTION_CXSMILES
|
[CH2:1]1[C:10]2[C:5](=[C:6]([N:11]3[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]3)[CH:7]=C[CH:9]=2)[CH2:4][CH2:3][CH2:2]1.C([N:19](CC)CC)C.[I-].[K+].ClCCCN1C(C)(C)C2C=CC=CC=2S1(=O)=O>CN(C=O)C>[N:11]1([C:6]2[C:5]3[C:10](=[CH:1][CH:2]=[CH:3][CH:4]=3)[CH:9]=[N:19][CH:7]=2)[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]1 |f:2.3|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C1CCCC2=C(C=CC=C12)N1CCNCC1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
2-(3-chloroprop-1-yl)-3,3-dimethyl-2,3-dihydro-1,2-benzoisothiazole 1,1-dioxide
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
ClCCCN1S(C2=C(C1(C)C)C=CC=C2)(=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 100° C. for four hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered off with suction
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
by recrystallization from isopropanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)C1=CN=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |